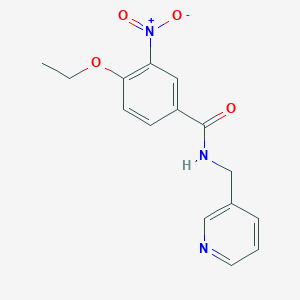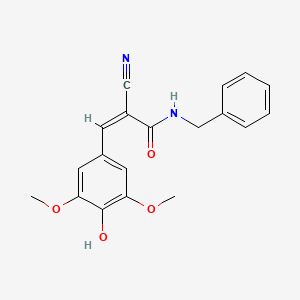
(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a benzyl group, a cyano group, and a hydroxy-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-hydroxy-3,5-dimethoxybenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves the condensation of benzylamine with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.
Knoevenagel Condensation: The Schiff base is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar cyanoenamide structure.
Sinapoylputrescine: A hydroxycinnamic acid derivative with structural similarities.
Uniqueness
(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-9-14(10-17(25-2)18(16)22)8-15(11-20)19(23)21-12-13-6-4-3-5-7-13/h3-10,22H,12H2,1-2H3,(H,21,23)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBUKFROSWGJX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
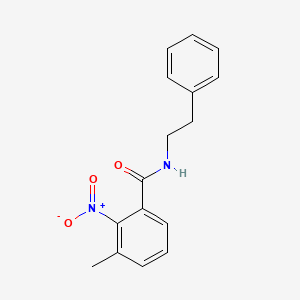
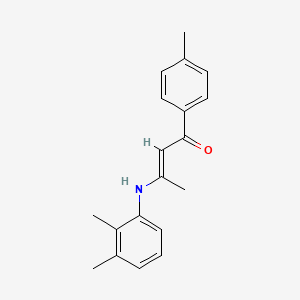
![1-(4-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)

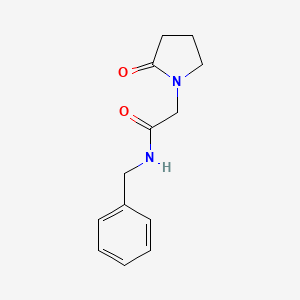
![N-[(3-fluorophenyl)carbamothioyl]propanamide](/img/structure/B5748728.png)
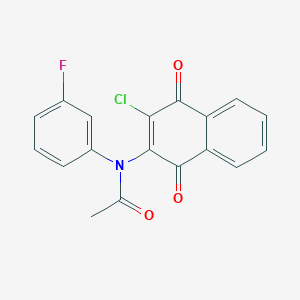
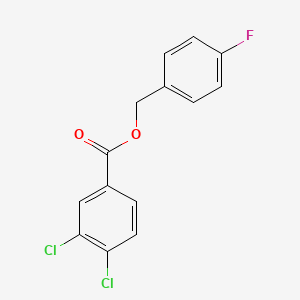
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B5748745.png)
![2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-3-({(E)-1-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}AMINO)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B5748747.png)
![(3-BROMOPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5748748.png)
![N-[(4-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5748764.png)

